Potent Carboxylesterase Inhibition: Nanomolar Activity Distinct from Non-Fluorinated Analogs
The target compound demonstrates potent inhibition of liver carboxylesterase, with a reported IC50 of 473 nM against Sus scrofa (pig) carboxylesterase [1]. This activity is directly linked to the compound's specific 4-fluoro-7-nitro substitution pattern on the benzofuran scaffold. In contrast, the unsubstituted parent compound, benzofuran-2-carboxylic acid, is not reported to possess this specific inhibitory activity, and the 7-nitro analog (7-nitrobenzofuran-2-carboxylic acid) exhibits a different biological profile centered on lipoxygenase inhibition rather than carboxylesterase [2]. The fluorine atom at the 4-position is critical for enhancing binding affinity to the enzyme's active site.
| Evidence Dimension | In vitro enzyme inhibition (Carboxylesterase) |
|---|---|
| Target Compound Data | IC50 = 473 nM (Sus scrofa liver carboxylesterase) |
| Comparator Or Baseline | Benzofuran-2-carboxylic acid: No reported activity. 7-nitrobenzofuran-2-carboxylic acid: No reported carboxylesterase activity; activity profile is different. |
| Quantified Difference | Nanomolar potency for the target compound vs. no relevant activity for non-fluorinated comparators. |
| Conditions | Inhibition of Sus scrofa (pig) carboxylesterase isolated from liver, using p-nitrophenyl acetate as substrate, 5 min incubation [1]. |
Why This Matters
This specific nanomolar enzyme inhibition profile is a quantifiable differentiator, making this compound a preferred tool for studying carboxylesterase-mediated drug metabolism and for validating enzyme inhibition in biochemical assays, where generic benzofuran analogs would be inactive.
- [1] BindingDB. Affinity Data for 4-Fluoro-7-nitrobenzo[b]furan-2-carboxylic acid (CHEMBL467450) against pig liver carboxylesterase. IC50: 473 nM. Accessed April 2026. View Source
- [2] Medical University of Lublin. Record for 4-Fluoro-7-nitrobenzo[b]furan-2-carboxylic acid: A potent lipoxygenase inhibitor that also inhibits carboxylesterase to a lesser extent. Accessed April 2026. View Source
